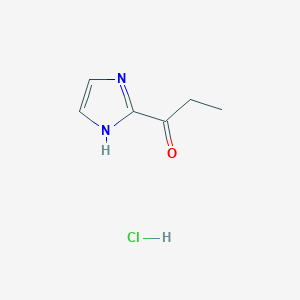
4,5-Dimethylpyridin-3-amine
説明
4,5-Dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as N,N-dimethylpyridin-3-amine and 3-Dimethylaminopyridine . The compound has a molecular weight of 122.17 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, including 4,5-Dimethylpyridin-3-amine, has been studied in various contexts. For instance, one study describes a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . Another study reports the use of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives .Molecular Structure Analysis
The molecular structure of 4,5-Dimethylpyridin-3-amine can be represented by the InChI codeInChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 . The compound has a topological polar surface area of 16.1 Ų and a complexity of 81 as computed by Cactvs 3.4.8.18 . Physical And Chemical Properties Analysis
4,5-Dimethylpyridin-3-amine has a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 122.084398327 g/mol .Safety and Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed and fatal in contact with skin . It causes skin irritation and serious eye irritation . The precautionary statements include wearing protective gloves and clothing, washing with plenty of soap and water if in contact with skin, and rinsing cautiously with water if in eyes .
作用機序
Target of Action
It is known that similar compounds, such as 4-dimethylaminopyridine (dmap), act as nucleophilic catalysts in a variety of reactions .
Mode of Action
4,5-Dimethylpyridin-3-amine, like its analog DMAP, is likely to interact with its targets through a nucleophilic attack. This is due to the electron-donating effect of the dimethylamino group, which increases the electron density on the pyridine ring, enhancing its nucleophilicity and basicity .
Biochemical Pathways
Dmap-based compounds have been reported to catalyze various organic transformations, including esterifications with anhydrides, the baylis-hillman reaction, hydrosilylations, tritylation, the steglich rearrangement, staudinger synthesis of β-lactams, and more .
Pharmacokinetics
The compound’s solubility in various solvents, a factor that can influence bioavailability, might be similar to that of dmap, which is soluble in water, methanol, benzene, ethyl acetate, chloroform, dichloromethane, acetone, and acetic acid .
Result of Action
Dmap-based compounds have been reported to facilitate the synthesis of indoles and 1h-tetrazoles . The compound’s action could potentially result in the formation of these products.
Action Environment
The reaction involving dmap-based compounds was reported to be environmentally friendly, requiring only minimum catalyst loading .
特性
IUPAC Name |
4,5-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-9-4-7(8)6(5)2/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBUVAGRKDHZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310287 | |
| Record name | 4,5-Dimethyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylpyridin-3-amine | |
CAS RN |
1335056-01-3 | |
| Record name | 4,5-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335056-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B3390957.png)



![Isoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B3390990.png)
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B3390995.png)






